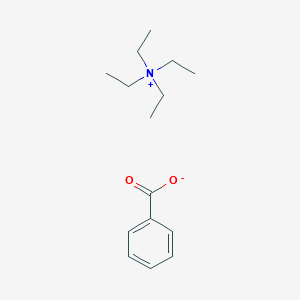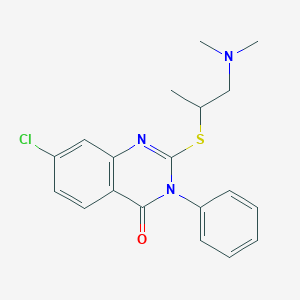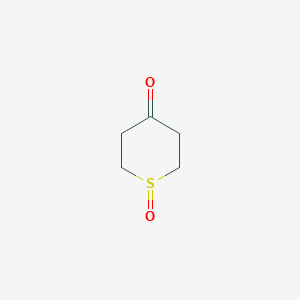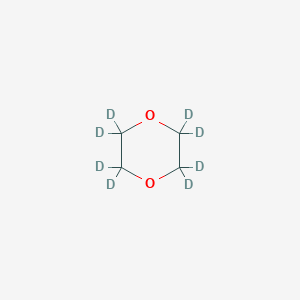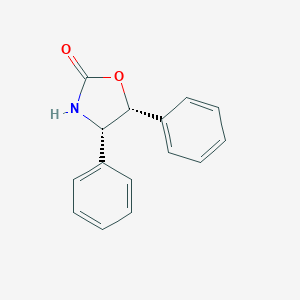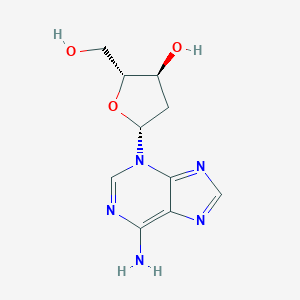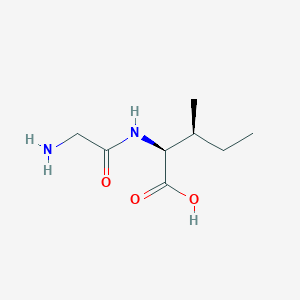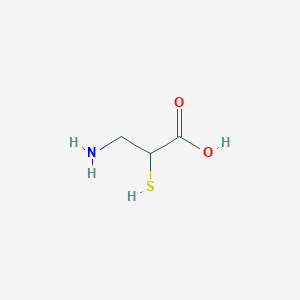
3-Amino-2-sulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-sulfanylpropanoic acid, also known as cysteine, is a non-essential amino acid that plays an essential role in the human body. It is a building block of proteins and is involved in the synthesis of glutathione, an antioxidant that helps protect cells from damage caused by free radicals.
Applications De Recherche Scientifique
Cysteine has been extensively studied for its role in protein synthesis and antioxidant activity. It is also involved in the regulation of gene expression, cell signaling, and the immune response. Cysteine has been shown to have potential therapeutic effects in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Mécanisme D'action
Cysteine acts as a nucleophile and is involved in the formation of disulfide bonds between proteins. It also plays a role in the regulation of redox signaling pathways and the detoxification of reactive oxygen and nitrogen species. Cysteine can also act as a precursor to glutathione, which is involved in the detoxification of harmful substances in the body.
Effets Biochimiques Et Physiologiques
Cysteine has various biochemical and physiological effects on the human body. It plays a critical role in the synthesis of proteins, and its antioxidant properties help protect cells from oxidative stress. Cysteine is also involved in the regulation of the immune system and the production of antibodies. Additionally, 3-Amino-2-sulfanylpropanoic acid plays a role in the metabolism of fats and carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
Cysteine is widely used in laboratory experiments due to its role in protein synthesis and antioxidant activity. However, 3-Amino-2-sulfanylpropanoic acid is susceptible to oxidation and can form disulfide bonds with other 3-Amino-2-sulfanylpropanoic acid residues, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 3-Amino-2-sulfanylpropanoic acid. One area of research is the role of 3-Amino-2-sulfanylpropanoic acid in the regulation of redox signaling pathways and the immune response. Another area of interest is the potential therapeutic effects of 3-Amino-2-sulfanylpropanoic acid in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, research is needed to better understand the biochemical and physiological effects of 3-Amino-2-sulfanylpropanoic acid in the human body.
Conclusion:
In conclusion, 3-Amino-2-sulfanylpropanoic acid is a non-essential amino acid that plays an essential role in the human body. It is involved in the synthesis of proteins, the regulation of redox signaling pathways, and the detoxification of harmful substances in the body. Cysteine has potential therapeutic effects in various diseases and is widely used in laboratory experiments. Future research is needed to better understand the role of 3-Amino-2-sulfanylpropanoic acid in the human body and its potential therapeutic applications.
Méthodes De Synthèse
Cysteine can be synthesized in the human body from methionine and serine. It can also be obtained through the diet from high protein foods such as meat, poultry, fish, and dairy products. Additionally, 3-Amino-2-sulfanylpropanoic acid can be synthesized in the laboratory by reacting L-serine with hydrogen sulfide gas and ammonium hydroxide.
Propriétés
Numéro CAS |
17617-04-8 |
|---|---|
Nom du produit |
3-Amino-2-sulfanylpropanoic acid |
Formule moléculaire |
C3H7NO2S |
Poids moléculaire |
121.16 g/mol |
Nom IUPAC |
3-amino-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-1-2(7)3(5)6/h2,7H,1,4H2,(H,5,6) |
Clé InChI |
FHNLXNKFRGMOPW-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)S)N |
SMILES canonique |
C(C(C(=O)O)S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



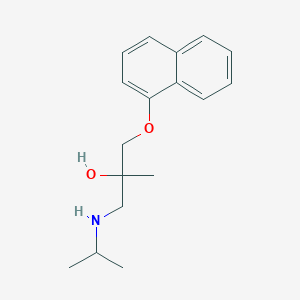
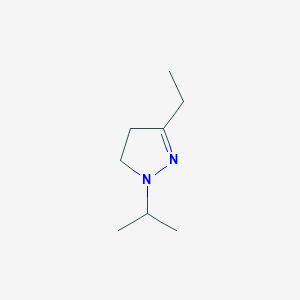
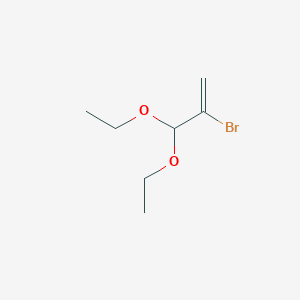
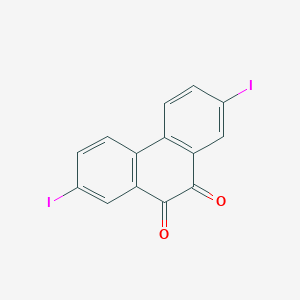
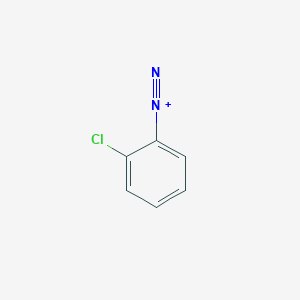
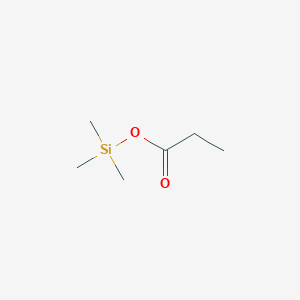
![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)
